molecular formula C18H13BrN2O2S B3693150 N-[4-(4-BROMOBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE

N-[4-(4-BROMOBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE

Cat. No.: B3693150
M. Wt: 401.3 g/mol
InChI Key: XLFUDXFTZDAQBZ-UHFFFAOYSA-N
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Description

N-[4-(4-BROMOBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a bromobenzamido group attached to the phenyl ring, which is further connected to the thiophene-2-carboxamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of N-[4-(4-BROMOBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE involves several steps, starting from thiophene. One common method includes three successive direct lithiations and a bromination reaction. The lithiation reactions are typically carried out at temperatures ranging from -78°C to room temperature over a period of 1 to 24 hours, depending on the reactivity of the electrophile . This method results in a four-step protocol with an overall yield of 47%.

Chemical Reactions Analysis

N-[4-(4-BROMOBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogenating agents like bromine (Br2) or chlorine (Cl2).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.

Scientific Research Applications

N-[4-(4-BROMOBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-BROMOBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[4-(4-BROMOBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE can be compared with other similar compounds, such as benzo[b]thiophene-2-carboxamide derivatives. These compounds share a similar thiophene-based structure but differ in their substituents and functional groups . The unique bromobenzamido group in this compound distinguishes it from other thiophene derivatives and contributes to its specific chemical and biological properties.

Similar Compounds

Properties

IUPAC Name

N-[4-[(4-bromobenzoyl)amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O2S/c19-13-5-3-12(4-6-13)17(22)20-14-7-9-15(10-8-14)21-18(23)16-2-1-11-24-16/h1-11H,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFUDXFTZDAQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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